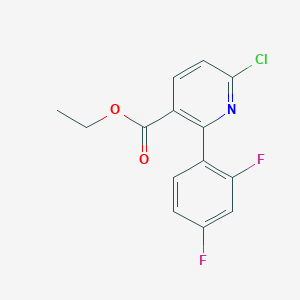

4-(2,4-Difluorophenyl)-2-fluorobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of fluorinated benzoic acids can be complex due to the reactivity of fluorine atoms. Paper describes a continuous flow synthesis method for 2,4,5-trifluorobenzoic acid, which involves the generation of an aryl-Grignard reagent followed by a reaction with gaseous CO2. This method yields high purity products and could potentially be adapted for the synthesis of 4-(2,4-Difluorophenyl)-2-fluorobenzoic acid by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

Fluorinated benzoic acids exhibit unique molecular conformations due to the presence of fluorine atoms. Paper provides a detailed analysis of the molecular conformation of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid using experimental techniques and quantum chemical calculations. These findings can be extrapolated to predict the molecular structure of 4-(2,4-Difluorophenyl)-2-fluorobenzoic acid, which would likely show similar electronic properties and conformational characteristics due to the presence of fluorine atoms.

Chemical Reactions Analysis

The reactivity of fluorinated benzoic acids can be influenced by the presence of fluorine atoms, which can affect the compound's ability to participate in various chemical reactions. While the papers do not directly address the chemical reactions of 4-(2,4-Difluorophenyl)-2-fluorobenzoic acid, the studies on related compounds suggest that the electron-withdrawing effect of fluorine could impact its reactivity in organic synthesis and its potential as an intermediate in pharmaceutical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzoic acids are closely related to their molecular structure. Paper discusses the vibrational and electronic transition analysis of difluorobenzoic acids, which can be used to infer the properties of 4-(2,4-Difluorophenyl)-2-fluorobenzoic acid. The presence of fluorine is likely to influence the compound's boiling point, solubility, and stability. Additionally, the electronic properties such as absorption wavelength and frontier molecular orbital energies are crucial for understanding the compound's behavior in various environments.

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis in Material Science

Research on metal(II) 2-fluorobenzoates, compounds structurally related to 4-(2,4-Difluorophenyl)-2-fluorobenzoic acid, shows the impact of fluorine atoms on crystal structures. These studies help in understanding the formation of various monomeric, dimeric, ionic, and polymeric structures in metal complexes, contributing to the field of material science and coordination chemistry (Öztürkkan & Necefoğlu, 2022).

Environmental Fate and Degradation Studies

Fluoroalkylation reactions, which involve the incorporation of fluorinated groups into molecules, are of significant interest due to the unique properties they confer on compounds, such as increased stability and altered biological activity. Studies in aqueous media highlight the green chemistry approaches to fluoroalkylation, offering insights into the environmental fate and potential biodegradation pathways of fluorinated compounds, including those related to 4-(2,4-Difluorophenyl)-2-fluorobenzoic acid (Song et al., 2018).

Pharmacological and Toxicological Assessments

The presence of fluorine atoms in pharmaceutical compounds often modifies their pharmacokinetic and toxicological profiles. While specific studies on 4-(2,4-Difluorophenyl)-2-fluorobenzoic acid are not available, research on related fluorinated compounds, such as nitisinone, reveals the importance of understanding stability, degradation pathways, and the formation of degradation products, which are crucial for assessing the safety and efficacy of fluorinated pharmaceuticals (Barchańska et al., 2019).

Fluoropolymers and Environmental Concerns

Fluoropolymers, a category of high molecular weight polymers that include fluorinated entities, demonstrate exceptional stability and non-reactivity, making them of interest in various applications. The unique properties of fluoropolymers, such as thermal and chemical resistance, are derived from the fluorinated components within their structure, which may relate to the properties of 4-(2,4-Difluorophenyl)-2-fluorobenzoic acid. Understanding the environmental impact, bioavailability, and potential toxicity of such compounds is essential for assessing their safety and ecological footprint (Henry et al., 2018).

Safety And Hazards

While specific safety data for “4-(2,4-Difluorophenyl)-2-fluorobenzoic acid” is not available, a related compound, 3,5-Difluorophenol, is classified as Acute toxicity, Oral (Category 4), H302; Acute toxicity, Inhalation (Category 4), H332; Acute toxicity, Dermal (Category 4), H312; Skin irritation (Category 2), H315; Eye irritation (Category 2A), H319; Specific target organ toxicity - single exposure (Category 3), Respiratory system, H335 .

Eigenschaften

IUPAC Name |

4-(2,4-difluorophenyl)-2-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3O2/c14-8-2-4-9(12(16)6-8)7-1-3-10(13(17)18)11(15)5-7/h1-6H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQWUMDQSPXJQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60610801 |

Source

|

| Record name | 2',3,4'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-Difluorophenyl)-2-fluorobenzoic acid | |

CAS RN |

505082-86-0 |

Source

|

| Record name | 2',3,4'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321190.png)

![5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321192.png)

![3-Iodo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1321211.png)

![tert-Butyl 4-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1321217.png)